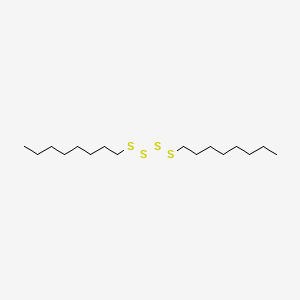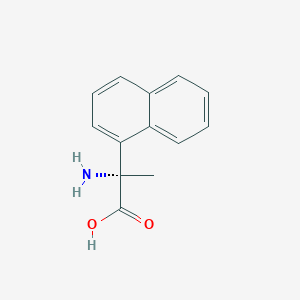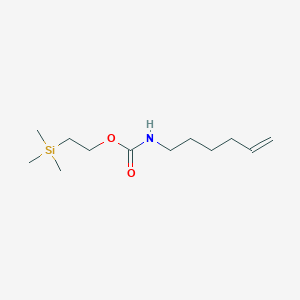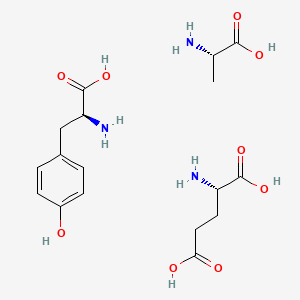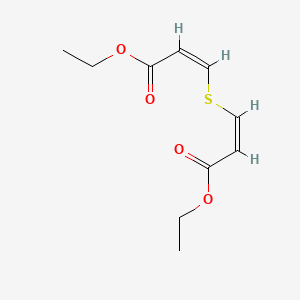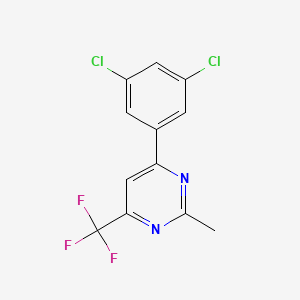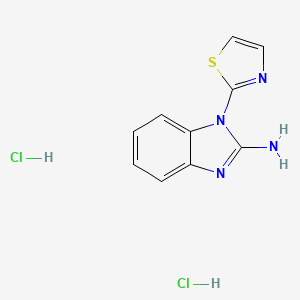![molecular formula C10H10N2 B13733279 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine](/img/structure/B13733279.png)
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a 1-methylethenyl substituent at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1,5-dicarbonyl compounds with hydrazines, followed by cyclization and subsequent functionalization to introduce the 1-methylethenyl group . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with minimal impurities.
化学反应分析
Types of Reactions
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl, or aryl groups.
科学研究应用
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .
相似化合物的比较
2-(1-Methylethenyl)-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
2-Methyl-4-(1-methylethenyl)pyridine: Similar in structure but lacks the pyrazole ring, which may result in different chemical and biological properties.
Imidazo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but have different substituents, leading to variations in their reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H10N2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
2-prop-1-en-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H10N2/c1-8(2)10-7-9-5-3-4-6-12(9)11-10/h3-7H,1H2,2H3 |
InChI 键 |
CWQSZGCIJUTAHS-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=NN2C=CC=CC2=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



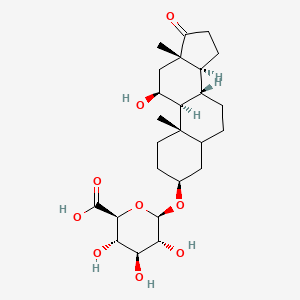
![n-[(2-Chloroethyl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B13733217.png)
